molecular formula C12H17BrO B6359490 2-Bromo-1-isopropoxy-4-isopropylbenzene CAS No. 1369849-93-3

2-Bromo-1-isopropoxy-4-isopropylbenzene

Cat. No. B6359490
CAS RN: 1369849-93-3
M. Wt: 257.17 g/mol
InChI Key: LNGZSHBFMGAKCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-1-isopropoxy-4-isopropylbenzene is a chemical compound used as an intermediate in organic syntheses . It is slightly soluble in water and has a molecular weight of 257.17 .


Molecular Structure Analysis

The IUPAC name of the compound is 2-bromo-1-isopropoxy-4-isopropylbenzene . The InChI code is 1S/C12H17BrO/c1-8(2)10-5-6-12(11(13)7-10)14-9(3)4/h5-9H,1-4H3 . Unfortunately, the specific 3D structure of the compound is not provided in the available resources.


Physical And Chemical Properties Analysis

2-Bromo-1-isopropoxy-4-isopropylbenzene is a liquid at room temperature . It has a molecular weight of 257.17 . The compound is slightly soluble in water . It is stored at temperatures between 2-8°C .

Safety and Hazards

The compound is considered hazardous. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES: Rinse cautiously with water for several minutes), P351 (Rinse with water), and P338 (Remove contact lenses if present and easy to do so) .

properties

IUPAC Name

2-bromo-4-propan-2-yl-1-propan-2-yloxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrO/c1-8(2)10-5-6-12(11(13)7-10)14-9(3)4/h5-9H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNGZSHBFMGAKCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)OC(C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-isopropoxy-4-isopropylbenzene

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